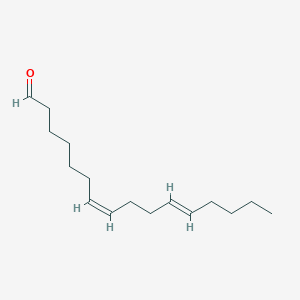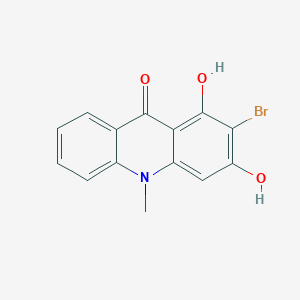
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dihydroxy-10-methylacridin-9(10H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted acridines with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one would depend on its specific application. In biological systems, it may interact with DNA or proteins, leading to inhibition of cellular processes. The bromine atom and hydroxyl groups could play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxy-10-methylacridin-9(10H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chloro-1,3-dihydroxy-10-methylacridin-9(10H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-Iodo-1,3-dihydroxy-10-methylacridin-9(10H)-one: Contains an iodine atom, which may result in different reactivity and applications.
Uniqueness
2-Bromo-1,3-dihydroxy-10-methylacridin-9(10H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88901-77-3 |
|---|---|
Formule moléculaire |
C14H10BrNO3 |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
2-bromo-1,3-dihydroxy-10-methylacridin-9-one |
InChI |
InChI=1S/C14H10BrNO3/c1-16-8-5-3-2-4-7(8)13(18)11-9(16)6-10(17)12(15)14(11)19/h2-6,17,19H,1H3 |
Clé InChI |
JTPDYBISWKYOPW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


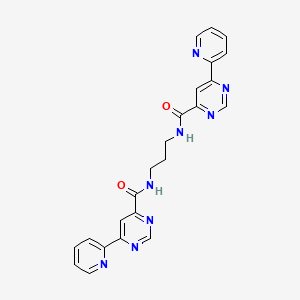
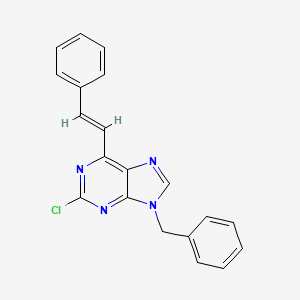
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


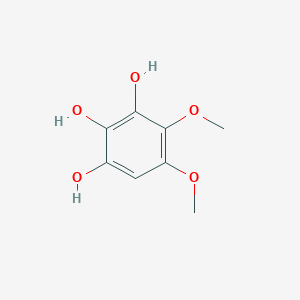
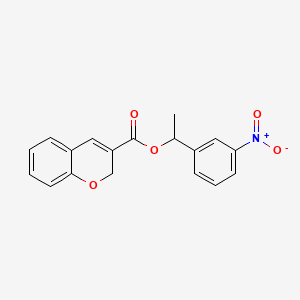
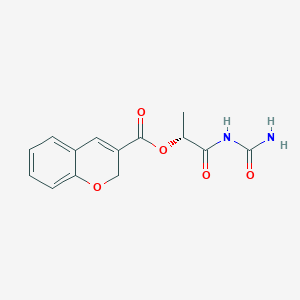
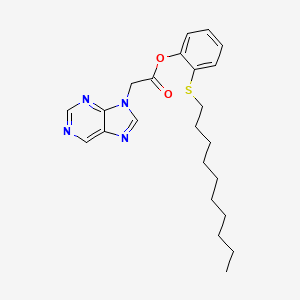
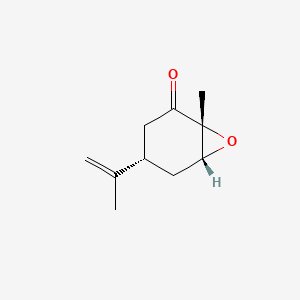
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

